molecular formula C7H7N3O B581789 6-Methoxy-1H-pyrazolo[4,3-C]pyridine CAS No. 1260664-06-9

6-Methoxy-1H-pyrazolo[4,3-C]pyridine

Cat. No. B581789
CAS RN: 1260664-06-9
M. Wt: 149.153
InChI Key: KGTMRTGVYAYBFI-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of similar compounds, like 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, has been described . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve protection-group and N-alkylation reactions for accessing N-1 and N-2; tandem borylation and Suzuki–Miyaura cross-coupling reactions for accessing C-3 .

Safety and Hazards

While specific safety and hazard information for “6-Methoxy-1H-pyrazolo[4,3-C]pyridine” is not available, general precautions for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The future directions for research into these types of compounds could involve further functionalisation or introduction of alternative substituent patterns . The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine .

properties

IUPAC Name

6-methoxy-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-6-5(3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTMRTGVYAYBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-pyrazolo[4,3-C]pyridine

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